N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
"N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" is a triazole-based acetamide derivative featuring a furan-2-ylmethyl group at position 4 of the triazole ring, a pyridin-4-yl substituent at position 5, and a 2,5-dimethylphenyl acetamide moiety. Its structure-activity relationship (SAR) is influenced by substituents on the triazole, aryl, and heterocyclic groups, which modulate biological efficacy and physicochemical properties.
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-5-6-16(2)19(12-15)24-20(28)14-30-22-26-25-21(17-7-9-23-10-8-17)27(22)13-18-4-3-11-29-18/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
LDAPNCGMXKLFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 406.50 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multi-step reactions beginning with the formation of the triazole ring followed by the introduction of furan and pyridine moieties. Detailed synthetic routes can be referenced in recent literature focusing on similar compounds .
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer activity across various cancer cell lines. The following findings summarize its effects:
-
Cell Line Studies :
- The compound was tested against several cancer cell lines including breast (MCF7), colon (HCT116), and prostate (PC3) cancers. It showed notable cytotoxic effects with IC50 values ranging from 0.67 to 1.18 µM .
- In comparison to standard chemotherapeutic agents, it displayed lower toxicity to normal cells while effectively inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound acts primarily through inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS) within cancer cells, triggering apoptosis .
- Molecular docking studies have suggested that the compound binds effectively to the active site of topoisomerase II, confirming its role as a catalytic inhibitor .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.87 | Topoisomerase II inhibition |
| HCT116 | 0.67 | Induction of ROS |
| PC3 | 1.18 | Apoptotic pathway activation |
Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in significant growth inhibition and induced apoptosis at G1 phase of the cell cycle .
- Combination Therapies : Preliminary data suggest that when used in combination with established chemotherapeutics like etoposide, this compound enhances overall anticancer efficacy while reducing side effects associated with high-dose treatments .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituted Triazole Derivatives
The target compound shares structural homology with derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) . Key differences include:
Phenyl Ring Modifications
The 2,5-dimethylphenyl acetamide group distinguishes the target compound from analogs with halogen (e.g., Cl, F), methoxy, or nitro substituents on the phenyl ring . These modifications influence:
- Steric Effects : The dimethyl groups may reduce steric hindrance compared to bulkier substituents, enhancing receptor binding.
- Electron Effects: Electron-donating methyl groups contrast with electron-withdrawing substituents (e.g., NO₂), which are associated with higher anti-exudative activity in some analogs .
Heterocyclic Variations
Compared to hydroxyacetamide derivatives (e.g., FP1–12) with imidazolone or oxazolone moieties , the target compound’s pyridine and furan groups may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration or reduced cytotoxicity.
Pharmacological Activity Comparison
Anti-Exudative Activity (AEA)
- Key Analogs :
Antiproliferative Activity
This highlights the role of auxiliary heterocycles (e.g., imidazolone) in diversifying biological targets.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog (Nitro-Substituted) | Analog (Amino-Substituted Triazole) |
|---|---|---|---|
| LogP | ~3.1 (estimated) | ~2.8 | ~1.9 |
| Solubility (aq.) | Moderate (pyridine enhances) | Low | High |
| Metabolic Stability | High (furan resistance) | Moderate | Low (amine oxidation) |
- Metabolism: The absence of labile amino groups (vs. 3.1–3.21) may reduce oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
